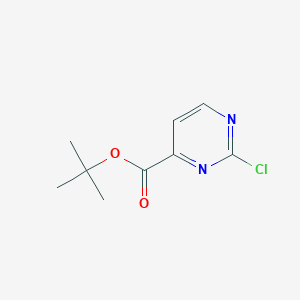

叔丁基 2-氯嘧啶-4-甲酸酯

描述

Tert-butyl 2-chloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C9H11ClN2O2 . It is a white to off-white solid and is used in various research applications .

Synthesis Analysis

The synthesis of Tert-butyl 2-chloropyrimidine-4-carboxylate involves the reaction of 2-chloropyrimidine-4-carboxylic acid with pyridine and p-toluenesulfonyl chloride in tert-butanol under an inert atmosphere . The reaction mixture is stirred at room temperature for 16 hours, then neutralized with saturated aqueous sodium bicarbonate . After concentration in vacuo, water is added to give a precipitate which is filtered and dried by lyophilization to yield the product .Molecular Structure Analysis

The molecular structure of Tert-butyl 2-chloropyrimidine-4-carboxylate is represented by the InChI code 1S/C9H11ClN2O2/c1-9(2,3)14-7(13)6-4-5-11-8(10)12-6/h4-5H,1-3H3 . The molecular weight of the compound is 214.65 g/mol .Physical And Chemical Properties Analysis

Tert-butyl 2-chloropyrimidine-4-carboxylate is a white to off-white solid . It has a molecular weight of 214.65 g/mol . The compound has a boiling point of 323.3±15.0°C at 760 mmHg .科学研究应用

Synthesis of Novel Organic Compounds

This compound could serve as a building block or intermediate in the synthesis of various novel organic compounds, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Analytical Chemistry

It might be used as a standard or reagent in analytical chemistry techniques such as NMR, HPLC, LC-MS, and UPLC to understand its behavior and interactions .

Computational Chemistry

The compound could be used in computational chemistry simulations to predict molecular behavior or interactions using programs like Amber or GROMACS .

安全和危害

Tert-butyl 2-chloropyrimidine-4-carboxylate is considered hazardous. It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Target of Action

It’s possible that this compound could interact with various biological targets, depending on its chemical structure and properties .

Mode of Action

Without specific information on the compound’s targets, it’s difficult to explain its exact mode of action. Generally, a compound interacts with its target(s) by binding to specific sites, which can lead to activation, inhibition, or modulation of the target’s function .

Biochemical Pathways

The compound’s effects on biochemical pathways would depend on its specific targets and mode of action .

Result of Action

The molecular and cellular effects of “Tert-butyl 2-chloropyrimidine-4-carboxylate” would depend on its specific targets and mode of action. Without this information, it’s difficult to describe the specific effects .

属性

IUPAC Name |

tert-butyl 2-chloropyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-9(2,3)14-7(13)6-4-5-11-8(10)12-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBOSTXRCSWYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)pyrazol-1-yl]propanoyl chloride](/img/no-structure.png)

![N-(2-ethoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2965282.png)

![1-[4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one](/img/structure/B2965285.png)

![3-[(4-bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2965288.png)

![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2965294.png)

![2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2965295.png)

![(2S)-N-[dimethyl(oxo)-lambda6-sulfanylidene]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2965297.png)

![(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2965300.png)

![7-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B2965302.png)